
4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the diethyl groups at the 1 and 5 positions.
Formation of the Piperidine Ring: The final step involves the reaction of the substituted pyrazole with piperidine under reflux conditions in the presence of a suitable solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing costs.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Saturated pyrazole derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its pyrazole ring is known to interact with biological targets, providing a basis for its pharmacological activity.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties, and this compound is no exception.
Industry
Industrially, this compound can be used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target.
類似化合物との比較
Similar Compounds
4-(1,5-Dimethyl-1H-pyrazol-4-yl)piperidine: Similar structure but with methyl groups instead of ethyl groups.
4-(1,5-Diethyl-1H-pyrazol-4-yl)piperidine: Lacks the methyl group at the 3-position.
4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both diethyl and methyl groups on the pyrazole ring, along with the piperidine moiety, provides a distinct chemical profile that can be exploited for various applications.
特性
分子式 |
C13H23N3 |
|---|---|
分子量 |
221.34 g/mol |
IUPAC名 |
4-(1,5-diethyl-3-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C13H23N3/c1-4-12-13(10(3)15-16(12)5-2)11-6-8-14-9-7-11/h11,14H,4-9H2,1-3H3 |
InChIキー |
RQXCNIJDGUGAOK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NN1CC)C)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


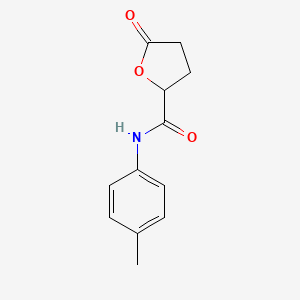


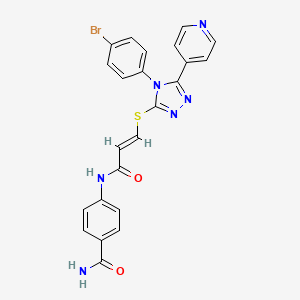
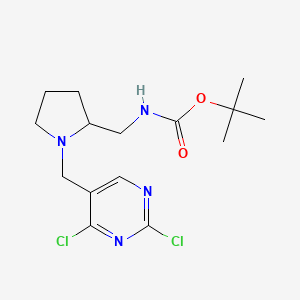
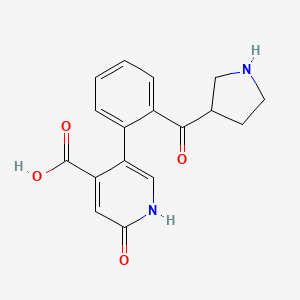
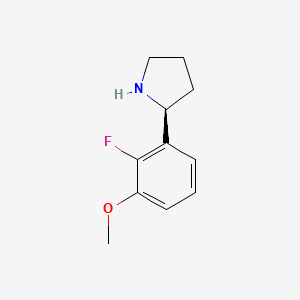


![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)

![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)


